molecular formula C9H10N2O B591473 (1-Methyl-1H-indazol-4-YL)methanol CAS No. 1092961-12-0

(1-Methyl-1H-indazol-4-YL)methanol

Cat. No.: B591473
CAS No.: 1092961-12-0
M. Wt: 162.192
InChI Key: LYPYZKKPXUWCKT-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-4-YL)methanol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-4-YL)methanol typically involves the reaction of 1-methylindazole with formaldehyde under acidic conditions. This method is known for its efficiency and high yield . Another approach involves the use of Grignard reagents, where 1-methylindazole is reacted with formaldehyde in the presence of a Grignard reagent to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-indazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

(1-Methyl-1H-indazol-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indazol-4-YL)methanol involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The compound’s ability to interact with these molecular targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Methyl-1H-indazole-4-propanoic acid
  • 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid

Comparison: Compared to these similar compounds, (1-Methyl-1H-indazol-4-YL)methanol exhibits unique properties due to the presence of the hydroxyl group. This functional group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications .

Properties

IUPAC Name

(1-methylindazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYZKKPXUWCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657125
Record name (1-Methyl-1H-indazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-12-0
Record name 1-Methyl-1H-indazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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